4-Tert-butoxy-1-cyclopropoxy-2-iodobenzene
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Overview
Description
4-Tert-butoxy-1-cyclopropoxy-2-iodobenzene is an organic compound with the molecular formula C13H17IO2 and a molecular weight of 332.18 g/mol . This compound is characterized by the presence of tert-butoxy and cyclopropoxy groups attached to a benzene ring, along with an iodine atom. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Tert-butoxy-1-cyclopropoxy-2-iodobenzene typically involves the following steps:
Starting Materials: The synthesis begins with a benzene derivative that has substituents in the desired positions.
Introduction of Tert-butoxy Group: The tert-butoxy group is introduced through a reaction with tert-butyl alcohol and an appropriate catalyst.
Introduction of Cyclopropoxy Group: The cyclopropoxy group is introduced using cyclopropanol and a suitable reagent.
Industrial Production Methods
Industrial production methods for this compound involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
4-Tert-butoxy-1-cyclopropoxy-2-iodobenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The compound can undergo oxidation to form corresponding quinones or other oxidized products.
Reduction Reactions: Reduction of the compound can lead to the removal of the iodine atom or the reduction of other functional groups.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium cyanide (KCN) can be used.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield an azide derivative, while oxidation with potassium permanganate would produce a quinone derivative.
Scientific Research Applications
4-Tert-butoxy-1-cyclopropoxy-2-iodobenzene has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Tert-butoxy-1-cyclopropoxy-2-iodobenzene involves its interaction with molecular targets such as enzymes or receptors. The tert-butoxy and cyclopropoxy groups can influence the compound’s binding affinity and specificity, while the iodine atom can participate in halogen bonding interactions. These interactions can modulate the activity of the target molecules and pathways involved.
Comparison with Similar Compounds
Similar Compounds
4-Tert-butoxy-2-cyclopropoxy-1-iodobenzene: Similar structure but with different positions of the substituents.
4-Tert-butoxy-1-cyclopropoxy-3-iodobenzene: Another isomer with different substituent positions.
4-Tert-butoxy-1-cyclopropoxy-2-bromobenzene: Similar compound with bromine instead of iodine.
Uniqueness
4-Tert-butoxy-1-cyclopropoxy-2-iodobenzene is unique due to its specific arrangement of functional groups, which can result in distinct chemical reactivity and biological activity compared to its isomers and analogs. The presence of the iodine atom also imparts unique properties, such as the ability to participate in halogen bonding.
Properties
Molecular Formula |
C13H17IO2 |
---|---|
Molecular Weight |
332.18 g/mol |
IUPAC Name |
1-cyclopropyloxy-2-iodo-4-[(2-methylpropan-2-yl)oxy]benzene |
InChI |
InChI=1S/C13H17IO2/c1-13(2,3)16-10-6-7-12(11(14)8-10)15-9-4-5-9/h6-9H,4-5H2,1-3H3 |
InChI Key |
KWWIFDQOYKPFDW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC1=CC(=C(C=C1)OC2CC2)I |
Origin of Product |
United States |
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